molecular formula C13H11N3O3 B14582453 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole CAS No. 61033-75-8

2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole

Cat. No.: B14582453
CAS No.: 61033-75-8
M. Wt: 257.24 g/mol
InChI Key: RRIGFZVBYUJNIH-UHFFFAOYSA-N
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Description

2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a furan ring substituted with a nitrophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Imidazole Formation: The imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Furanones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antibacterial agent that also contains a nitrofuran moiety.

    Furazolidone: Another antibacterial agent with a nitrofuran structure.

    Metronidazole: An antibiotic and antiprotozoal medication that contains a nitroimidazole moiety.

Uniqueness

2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole is unique due to its combination of a nitrophenyl group, a furan ring, and an imidazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

61033-75-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H11N3O3/c17-16(18)10-3-1-2-9(8-10)11-4-5-12(19-11)13-14-6-7-15-13/h1-5,8H,6-7H2,(H,14,15)

InChI Key

RRIGFZVBYUJNIH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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